molecular formula C9H11BN2O3 B13989745 [2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid

[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid

Cat. No.: B13989745
M. Wt: 206.01 g/mol
InChI Key: NIQCUXYQZUPMNF-UHFFFAOYSA-N
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Description

(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropylcarbamoyl group. The unique structure of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid typically involves the formation of the boronic acid group through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of boronic acid compounds.

Industrial Production Methods

In an industrial setting, the production of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylcarbamoyl group further enhances the compound’s reactivity and specificity for certain molecular targets .

Properties

Molecular Formula

C9H11BN2O3

Molecular Weight

206.01 g/mol

IUPAC Name

[2-(cyclopropylcarbamoyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H11BN2O3/c13-9(12-7-1-2-7)8-5-6(10(14)15)3-4-11-8/h3-5,7,14-15H,1-2H2,(H,12,13)

InChI Key

NIQCUXYQZUPMNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)NC2CC2)(O)O

Origin of Product

United States

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